Docosane

概要

説明

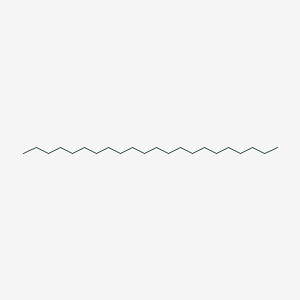

Docosane is a linear alkane with the brute formula C22H46 . It is also the generic name for isomers with the formula C22H46 .

Synthesis Analysis

Docosane is used for synthesis with the chemical formula CH3(CH2)20CH3 . It has been used to investigate the thermal conductivity of several paraffins in the solid state, including pure n-docosane and its compounds with different types and concentrations of graphite .Molecular Structure Analysis

The molecular structure of Docosane can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Docosane exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . It works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication .Physical And Chemical Properties Analysis

Docosane has a density of 0.8±0.1 g/cm3, a boiling point of 368.3±5.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 59.1±0.8 kJ/mol, and it has a flash point of 210.9±7.2 °C . The molar refractivity of Docosane is 104.0±0.3 cm3 .科学的研究の応用

Phase Transition Studies in Nanopores

Docosane has been studied for its phase transition properties within nanopores. Research has shown that confinement in nanopores can affect the transition temperatures of substances like docosane, which is crucial for understanding the behavior of materials at the nanoscale .

Thermal Energy Storage

Docosane’s high phase change enthalpy and suitable melting/crystallization temperatures make it ideal for thermal energy storage applications. It is used in thermal regulating fabrics, passive cooling systems for electronic devices, and solar thermal energy applications .

Thermal Conductivity Analysis

The thermal conductivity of solid paraffins, including n-docosane, has been investigated, particularly for its compounds with different types and concentrations of graphite. This research is significant for improving materials used in heat transfer applications .

将来の方向性

作用機序

Target of Action

Docosane, also known as a saturated 22-carbon aliphatic alcohol, primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The primary role of this target is to facilitate the entry of the virus into host cells, which is crucial for viral replication .

Mode of Action

Docosane works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells, thereby inhibiting subsequent viral replication . This mechanism of action makes docosane an effective antiviral agent, particularly for the treatment of recurrent herpes simplex labialis episodes, also known as cold sores or fever blisters .

Biochemical Pathways

It is known that docosane can be metabolized through the pathway of subterminal oxidation by certain bacteria, such as rhizobium pusense . This process may play a role in the degradation of petroleum pollutants, indicating a potential environmental application of docosane .

Pharmacokinetics

The molecular weight of docosane is 3106006 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of docosane’s action is the prevention of viral replication, which is achieved by blocking the fusion of the HSV envelope with the human cell plasma membrane . This action results in the relief of symptoms associated with cold sores and fever blisters, including tingling, pain, burning, and itching .

Action Environment

The action of docosane can be influenced by environmental factors, particularly confinement in nanopores . Studies have shown that the phase transition of docosane can be affected by confinement in nanopores, which can influence its physical properties and potentially its efficacy

特性

IUPAC Name |

docosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGUJZVBDQJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047063 | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-6 mm Hg at 25 °C | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Docosane | |

Color/Form |

Platelets from toluene; crystals from ether, Solid, Colorless crystals | |

CAS RN |

629-97-0 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Docosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW99Q363KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.9 °F (NTP, 1992), 43.8 °C | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

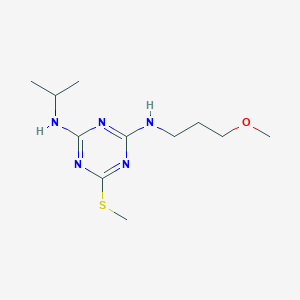

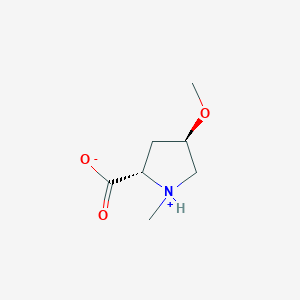

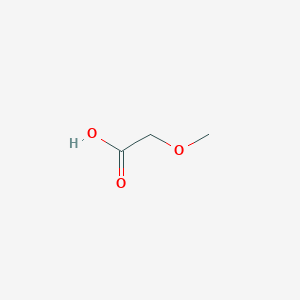

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of docosane?

A1: Docosane has the molecular formula C22H46 and a molecular weight of 310.60 g/mol.

Q2: What are the spectroscopic characteristics of docosane?

A2: While specific spectroscopic data depends on the technique used, key insights can be gained from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, IR spectroscopy can reveal characteristic peaks associated with C-H stretching and bending vibrations, providing information about the alkane structure. Solid-state 13C NMR can be used to differentiate between the ordered triclinic phase and the rotator phase of docosane. []

Q3: How does docosane behave as a phase change material (PCM)?

A3: Docosane undergoes a solid-liquid phase transition at a specific temperature range, typically around 40-44 °C. [, ] This transition involves absorbing and releasing a significant amount of latent heat, making it suitable for thermal energy storage applications.

Q4: What factors influence the performance of docosane as a PCM?

A4: Factors such as the presence of additives, encapsulation methods, and operating temperature range can significantly impact the performance of docosane-based PCMs. For example, the addition of carbon fibers can enhance the thermal conductivity of docosane, improving its heat transfer rate. []

Q5: How is docosane utilized in drug delivery systems?

A5: Docosane's phase transition properties can be exploited to create temperature-responsive drug delivery systems. For example, docosane has been incorporated into porous polyethylene membranes, creating a diffusion barrier that becomes permeable at temperatures above the melting point of docosane. [, ]

Q6: What challenges are associated with using docosane in drug delivery?

A6: While promising, using docosane in drug delivery faces challenges such as the limited solubility of some drugs in docosane and the potential for drug leakage. Further research is needed to optimize encapsulation techniques and enhance drug compatibility. []

Q7: How does microencapsulation affect the phase transition behavior of docosane?

A7: Microencapsulation can alter the crystallization and phase transition behavior of docosane. Studies have shown that microencapsulated docosane might exhibit coexistence of the ordered triclinic phase and the rotator phase, unlike bulk docosane. []

Q8: How does the size of microcapsules influence the properties of encapsulated docosane?

A8: The size of microcapsules containing docosane can influence its crystalline structure and phase change properties. Smaller microcapsules may exhibit stronger confinement effects, leading to reduced chain mobility and altered interactions with the capsule walls, impacting its phase change enthalpy and crystallization behavior. []

Q9: What is the role of docosane in forming shape-stabilized phase change materials (SSPCMs)?

A9: Docosane, as a solid-liquid PCM, can be combined with solid-solid PCMs like Neopentyl Glycol to create SSPCMs. The excellent wettability and chemical compatibility between these materials allow for the development of SSPCMs with high energy density and improved shape stability. []

Q10: How is docosane degraded by bacteria?

A10: Certain bacteria, such as Pseudomonas aeruginosa strain SJTD-2, can utilize docosane as a sole carbon source. These bacteria possess enzymes capable of breaking down the long-chain alkane into smaller molecules, ultimately utilizing them for energy production. []

Q11: How is computational chemistry used to study docosane?

A11: Computational techniques, such as molecular dynamics simulations, can provide insights into the structural properties, phase behavior, and interactions of docosane at a molecular level. Such studies can be valuable for understanding its behavior in various applications.

Q12: Can computational modeling predict the properties of docosane-based materials?

A12: Yes, to some extent. Molecular modeling can predict properties like melting point, enthalpy of fusion, and crystal structure of docosane and its mixtures. These predictions can guide the design and optimization of docosane-based materials for specific applications. [, ]

Q13: How does the chain length of alkanes affect their properties?

A13: The chain length of alkanes, including docosane, strongly influences their physical properties. Longer chains typically result in higher melting and boiling points, increased viscosity, and decreased solubility in polar solvents. [, ]

Q14: How does the presence of branches or functional groups impact the properties of docosane?

A14: Introducing branches or functional groups to the docosane molecule can significantly alter its physical and chemical properties. For instance, branching generally disrupts packing efficiency, leading to lower melting points compared to straight-chain counterparts. The incorporation of functional groups can introduce new intermolecular interactions, influencing properties like solubility and reactivity. []

Q15: What are some strategies to improve the stability of docosane-based formulations?

A15: Strategies for enhancing the stability of docosane-based formulations include using antioxidants to prevent oxidative degradation, incorporating UV stabilizers to protect against UV damage, and selecting compatible materials that minimize chemical interactions and degradation. []

Q16: How is docosane typically analyzed and characterized?

A16: Common analytical techniques for docosane include: * Gas Chromatography (GC): Separates and quantifies docosane in mixtures based on volatility. [, , ] * Mass Spectrometry (MS): Identifies and quantifies docosane based on its mass-to-charge ratio. [, , ] * Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, providing information on melting point and enthalpy of fusion. [, , , , ] * X-ray Diffraction (XRD): Determines the crystal structure and phase behavior of docosane. [, , ] * Solid-State NMR: Provides insights into molecular dynamics and phase behavior. [, ]

Q17: How is the solubility of docosane determined?

A17: The solubility of docosane in various solvents can be determined experimentally by measuring the saturation concentration at different temperatures. This involves dissolving increasing amounts of docosane in the solvent until no more dissolves, followed by analysis of the saturated solution to determine the concentration of docosane. []

Q18: How can the presence of docosane in environmental samples be determined?

A18: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify docosane in environmental samples like water and soil. This involves extracting docosane from the sample, separating it from other components using GC, and then identifying and quantifying it based on its mass spectrum. []

Q19: What is the environmental impact of docosane?

A19: Docosane, being a hydrocarbon, can have negative environmental impacts if released in large quantities. It can contribute to soil and water contamination and may be harmful to aquatic life.

Q20: How is docosane degraded in the environment?

A20: Docosane can undergo biodegradation by microorganisms in the environment, breaking it down into less harmful substances. This process is influenced by factors like temperature, oxygen availability, and the presence of microbial communities capable of degrading hydrocarbons.

Q21: How does the dissolution rate of docosane impact its applications?

A21: The dissolution rate of docosane is crucial in applications like drug delivery, where a controlled release of the encapsulated drug is desired. Factors that can affect the dissolution rate include the particle size of docosane, the properties of the solvent, and the presence of other excipients in the formulation.

Q22: Are there alternatives to docosane in its various applications?

A22: Yes, depending on the specific application, other long-chain alkanes or different types of phase change materials (PCMs) with comparable phase transition temperatures and enthalpies could potentially serve as alternatives to docosane. For example, octadecane and tetracosane are other long-chain alkanes that could be used in similar applications. [, , ] The choice of the most suitable alternative depends on factors like cost, availability, and specific performance requirements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)